1,4-Dioxaspiro[4.5]decan-2-ylmethanol

Physicochemical properties Process chemistry Solvent selection

1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS 4167-35-5), also known as cyclohexylidene glycerol, is a spirocyclic ketal that simultaneously protects the 1,2-diol of glycerol while leaving a primary alcohol free for further functionalization. This bifunctional architecture—a rigid spiro[4.5]decane core bearing a reactive hydroxymethyl group—distinguishes it from linear or monocyclic acetal building blocks and has enabled its use as a key intermediate in the synthesis of enantiopure pharmaceuticals and in the construction of high-affinity sigma‑1 receptor ligands.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 4167-35-5
Cat. No. B1583032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decan-2-ylmethanol
CAS4167-35-5
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CO
InChIInChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2
InChIKeyXUGYZVQSZWPABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS 4167-35-5): A Protected Glycerol Building Block for Chiral Synthesis and Spirocyclic Ligand Design


1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS 4167-35-5), also known as cyclohexylidene glycerol, is a spirocyclic ketal that simultaneously protects the 1,2-diol of glycerol while leaving a primary alcohol free for further functionalization [1]. This bifunctional architecture—a rigid spiro[4.5]decane core bearing a reactive hydroxymethyl group—distinguishes it from linear or monocyclic acetal building blocks and has enabled its use as a key intermediate in the synthesis of enantiopure pharmaceuticals and in the construction of high-affinity sigma‑1 receptor ligands [2].

Why Generic Acetal Alcohols Cannot Replace 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in Structure‑Driven Procurement


Simple acetal alcohols such as solketal (isopropylidene glycerol) or unsubstituted 1,4-dioxaspiro[4.5]decane lack either the steric bulk, the specific hydrogenolysis stability, or the bifunctional reactivity required for the applications that exploit 1,4-dioxaspiro[4.5]decan-2-ylmethanol [1]. The cyclohexylidene ring confers greater kinetic stability toward hydrogenolysis than the isopropylidene variant [2] while still being cleavable under controlled acidic conditions, and the free primary alcohol enables site-selective derivatisation without deprotection. In the context of sigma‑1 receptor ligand design, replacing the spiroketal scaffold with a simple 1,3-dioxolane sharply reduced affinity and selectivity [3], demonstrating that the spirocyclic framework is not a generic, interchangeable motif.

Quantitative Differentiation Evidence for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol vs. Closest Analogs


Boiling Point and Density vs. Isopropylidene Glycerol (Solketal): Higher Thermal Stability for Distillation-Intensive Workflows

At atmospheric pressure, 1,4-dioxaspiro[4.5]decan-2-ylmethanol boils at 248.3 °C, roughly 60 °C above the boiling point of solketal (~188 °C) . Its density of 1.13 g cm⁻³ is also higher than that of solketal (1.06 g cm⁻³) . The higher boiling point permits a wider thermal processing window during solvent removal or distillation, which is critical in multi‑step syntheses that require removal of lower‑boiling by‑products without entraining the intermediate.

Physicochemical properties Process chemistry Solvent selection

Hydrogenolysis Stability: Cyclohexylidene Ketal vs. Isopropylidene Ketal

In a systematic study of lithium aluminium hydride–aluminium trichloride hydrogenolysis, the ease of reductive cleavage ranked as: cyclic orthoester > isopropylidene ketal > cyclohexylidene ketal > benzylidene acetal [1]. The cyclohexylidene ring thus resists hydrogenolysis more than the isopropylidene congener, offering superior orthogonality when a diol protecting group must survive reducing conditions that would strip a solketal‑type acetal.

Protecting-group chemistry Carbohydrate synthesis Reductive cleavage

Enabling Chiral Resolution: Proven Intermediate for Enantiopure (+)- and (−)-Mexiletine

D‑α,β‑Cyclohexylideneglycerol (the (S)‑enantiomer of the target compound) is explicitly documented as an intermediate for the synthesis of both (+)- and (−)-mexiletine, a class Ib antiarrhythmic drug . The free primary alcohol acts as a chiral handle, enabling the introduction of the amine pharmacophore with high enantiomeric purity. Solketal is not reported for this specific chiral resolution of mexiletine, underscoring the functional uniqueness of the cyclohexylidene scaffold in this pharmaceutical context.

Chiral synthesis Antiarrhythmic agents Enantiomeric resolution

Sigma‑1 Receptor Affinity: A Spiroketal Scaffold Outperforms Simple 1,3-Dioxolanes

When the 1,4-dioxaspiro[4.5]decane motif was appended to a benzylpiperazine pharmacophore, the resulting compound 25b displayed a pKi for σ1 receptors of 9.13 with a σ1/σ2 selectivity ratio of 47 [1]. Other five‑membered heterocyclic replacements in the same study (e.g., 1,3-dioxolane analogues) afforded lower affinity and selectivity, establishing that the spiroketal scaffold provides a privileged geometry for σ1 binding relative to simpler, non‑spiro counterparts.

Sigma receptor CNS drug discovery Spirocyclic ligands

Solubility Profile in Sustainable Solvents: A Designed ‘Protected Glycerol’ for Ionic Liquid‑Mediated Reactions

A systematic phase‑equilibria study reported that 1,4-dioxaspiro[4.5]decan-2-ylmethanol exhibits complete miscibility with a range of imidazolium, pyridinium, phosphonium, and ammonium ionic liquids, whereas it shows limited solubility in water [1]. This solubility profile was determined using a dynamic method at temperatures from 273.00 to 378.30 K. The controlled miscibility gap with water but full miscibility with hydrophobic ionic liquids is a design feature that enables biphasic telomerization reactions with protected glycerol, an application for which solketal’s higher water miscibility is a disadvantage.

Phase equilibria Ionic liquids Green chemistry

Procurement‑Guiding Application Scenarios for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol


Chiral Resolution of Racemic Mexicanile and Related β‑Adrenergic Agents

The (S)‑enantiomer of 1,4-dioxaspiro[4.5]decan-2-ylmethanol is a documented precursor for the separate synthesis of (+)- and (−)-mexiletine . Medicinal chemistry groups developing ion‑channel blockers can use this building block to access optically pure intermediates without developing a de novo chiral separation. The free alcohol serves as a functionalization point for amine introduction, and the cyclohexylidene group can be removed after the chiral centre is established.

Sigma‑1 Receptor Ligand Optimization in CNS Drug Discovery

Derivatization of the 1,4-dioxaspiro[4.5]decane scaffold yielded the most potent sigma‑1 ligand in a 26‑compound series (pKi = 9.13) [1]. CNS medicinal chemists can therefore procure this building block with confidence that the spiroketal core is a pharmacophoric element conferring high σ1 affinity and selectivity, enabling structure–activity relationship campaigns that focus on peripheral substitution rather than core scaffold redesign.

Acid‑Stable Diol Protection in Multi‑Step Total Synthesis

Given that cyclohexylidene ketals are more resistant to hydrogenolytic cleavage than isopropylidene ketals [2], this compound is suitable for synthetic routes that require a 1,2‑diol protecting group to withstand LiAlH₄‑based reductions. The primary alcohol remains available for oxidation, esterification, or nucleophilic displacement, enabling sequential functionalization strategies that would be compromised if the ketal were prematurely reduced.

Biphasic Telomerization and Ionic‑Liquid Mediated Processes

The limited water solubility and complete miscibility with hydrophobic ionic liquids [3] make 1,4-dioxaspiro[4.5]decan-2-ylmethanol an ideal protected glycerol for telomerization reactions performed in ionic‑liquid media. Product work‑up can exploit the miscibility gap with water, simplifying downstream processing relative to water‑miscible glycerol acetals.

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